molecular formula C6HCl2F3 B1295316 1,3-Dichloro-2,4,6-trifluorobenzene CAS No. 2368-53-8

1,3-Dichloro-2,4,6-trifluorobenzene

Cat. No. B1295316
CAS RN: 2368-53-8
M. Wt: 200.97 g/mol
InChI Key: UOGVNYNJSZHQCN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4,6-trifluorobenzene is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzene derivatives often involves halogenation and nucleophilic aromatic substitution reactions. For instance, the synthesis of sterically hindered tetrafluorobenzene derivatives has been achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to produce bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Similarly, the synthesis of 2,3,4-trifluoronitrobenzene from dichlorofluorobenzene involves nitration and subsequent fluorination steps . These methods may provide insights into potential synthetic routes for 1,3-dichloro-2,4,6-trifluorobenzene.

Molecular Structure Analysis

The molecular structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, a closely related compound, has been determined using X-ray crystallography and neutron powder diffraction. The molecule is planar and exhibits significant internal vibrations . This information can be extrapolated to suggest that 1,3-dichloro-2,4,6-trifluorobenzene would also have a planar structure with similar vibrational characteristics.

Chemical Reactions Analysis

Chemical reactions involving fluorinated benzene derivatives are diverse. For example, 1,3,5-trichloro-2,4,6-trifluorobenzene can undergo selective defluorination with sodium azide to form triazido derivatives, which are useful in polymer chemistry and organic synthesis . Electrophilic aromatic substitution is another reaction type, as demonstrated by the fluorination of aromatic substrates using a triazinium tetrafluoroborate reagent . These reactions highlight the reactivity of chloro- and fluoro-substituted benzenes, which could be relevant to the chemical behavior of 1,3-dichloro-2,4,6-trifluorobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents. For instance, the presence of fluorine atoms can significantly affect the electronic properties of the benzene ring, as seen in the study of bis(phosphine)-difluoro-dihydroxybenzenes and their oxides . The electrochemical properties of these compounds have been explored using cyclic voltammetry, indicating that the fluorine substituents can alter the redox behavior . The crystal structure analysis of 1,3,5-trichloro-2,4,6-trifluorobenzene provides additional insights into the solid-state properties of such compounds .

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product and its intended use.
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Synthesis of Self-Assembled Containers

  • Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the synthesis of a neutral self-assembled container. This container is synthesized from a concave π-extended tetrathiafulvalene (exTTF) ligand and the cis-Pd(dctfb)2(cod) complex .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of the exTTF ligand with the cis-Pd(dctfb)2(cod) complex . The specific methods and procedures would depend on the desired end product and its intended use.
  • Results or Outcomes: This molecular host exhibits a good binding ability for fused polyaromatic substrates .

Application 3: Preparation of 1,3-Dichloro-2,4,6-Trifluorobenzene

  • Summary of the Application: A preparation method of 1,3-Dichloro-2,4,6-trifluorobenzene has been patented . This method uses N,N,N-hexa-substituted guanidine phase transfer catalysts in the fluorination reaction .
  • Methods of Application or Experimental Procedures: The preparation involves a fluorination reaction using N,N,N-hexa-substituted guanidine phase transfer catalysts . The specific methods and procedures would depend on the desired end product and its intended use.
  • Results or Outcomes: The catalysts used in this method have the advantages of stable existence at high temperature, recyclability, and low reaction cost .

Application 4: Synthesis of Polycationic Coordination Cages

  • Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the synthesis of polycationic coordination cages .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of a concave π-extended tetrathiafulvalene (exTTF) ligand and the cis-Pd(dctfb)2(cod) complex .
  • Results or Outcomes: The synthesized molecular host exhibits a good binding ability for fused polyaromatic substrates .

Application 5: Phase Change Data

  • Summary of the Application: 1,3-Dichloro-2,4,6-trifluorobenzene is used in the study of phase change data .
  • Methods of Application or Experimental Procedures: The study involves the measurement of boiling point and other phase change properties .
  • Results or Outcomes: The boiling point of 1,3-Dichloro-2,4,6-trifluorobenzene is found to be 434.7 K .

properties

IUPAC Name

2,4-dichloro-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGVNYNJSZHQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178347
Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Molecular Weight

200.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2,4,6-trifluorobenzene

CAS RN

2368-53-8
Record name 2,4-Dichloro-1,3,5-trifluorobenzene
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Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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